1,2-Diguanylethane

Description

1,2-Dichloroethane (Cl-CH₂-CH₂-Cl), also historically termed ethylene dichloride, is an organochlorine compound characterized by two chlorine atoms bonded to adjacent carbon atoms in an ethane backbone . It is synthesized industrially via the chlorination of ethylene using catalysts such as ferric chloride (FeCl₃) or copper . Since its large-scale production began in the 1920s, it has become a critical precursor in manufacturing polyvinyl chloride (PVC), which accounts for over 90% of its industrial use . Additionally, it serves as a solvent in adhesives, paints, and degreasers, and as an intermediate in producing chlorinated solvents like tetrachloroethylene .

Toxicologically, 1,2-dichloroethane is classified as a probable human carcinogen by the U.S. Environmental Protection Agency (EPA) due to evidence of tumor formation in animal studies (e.g., lung, stomach, and mammary tumors in rodents) . It is readily absorbed through inhalation, dermal contact, or ingestion, with systemic effects on the nervous system, liver, kidneys, and cardiovascular system .

Properties

IUPAC Name |

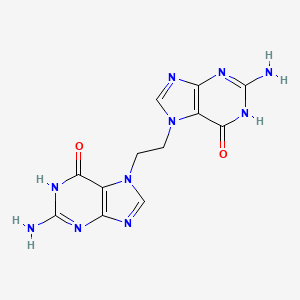

2-amino-7-[2-(2-amino-6-oxo-1H-purin-7-yl)ethyl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N10O2/c13-11-17-7-5(9(23)19-11)21(3-15-7)1-2-22-4-16-8-6(22)10(24)20-12(14)18-8/h3-4H,1-2H2,(H3,13,17,19,23)(H3,14,18,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXKEXOJSKEPTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCN3C=NC4=C3C(=O)NC(=N4)N)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993204 | |

| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72409-55-3 | |

| Record name | Diguanylethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072409553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,7'-(Ethane-1,2-diyl)bis(2-imino-3,7-dihydro-2H-purin-6-ol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diguanylethane can be synthesized through the reaction of N,N′-bis(2-chloroethyl)-N-nitrosourea with DNA in a neutral aqueous solution at 37°C. The DNA is then isolated by precipitation with ethanol, washed, and heated briefly at 100°C to release a purine fraction. This fraction is separated by high-pressure liquid chromatography to obtain this compound .

Industrial Production Methods: There are no widely established industrial production methods for this compound due to its specific application in research and its formation as a byproduct in certain chemical reactions.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diguanylethane primarily undergoes substitution reactions due to the presence of guanine bases. It can also participate in cross-linking reactions with DNA, which is significant in the context of its cytotoxic effects .

Common Reagents and Conditions:

N,N′-bis(2-chloroethyl)-N-nitrosourea: Used in the synthesis of this compound.

Ethanol: Used for precipitation of DNA.

High-pressure liquid chromatography: Used for the separation and purification of the compound.

Major Products Formed:

- Chloroethylguanine

- This compound

Scientific Research Applications

1,2-Diguanylethane has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

- Chemistry : Used as a model compound to study DNA cross-linking and the effects of alkylating agents.

- Biology : Investigated for its role in DNA damage and repair mechanisms.

- Medicine : Studied for its potential cytotoxic effects and its relevance in cancer research, particularly in understanding the mechanisms of action of chemotherapeutic agents like N,N′-bis(2-chloroethyl)-N-nitrosourea .

Mechanism of Action

1,2-Diguanylethane exerts its effects through the formation of cross-links in DNA. This cross-linking can interfere with DNA replication and transcription, leading to cytotoxic effects. The molecular targets include the guanine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

1,1-Dichloroethane (Cl-CH₂-CH₃)

- Structure : Unlike 1,2-dichloroethane, the chlorine atoms in 1,1-dichloroethane are bonded to the same carbon atom.

- Applications : Primarily used as a solvent and intermediate in chemical synthesis.

- Toxicity: Less studied than 1,2-dichloroethane but known to cause central nervous system depression and liver/kidney damage at high exposures .

Dichloromethane (CH₂Cl₂)

- Structure : A chlorinated methane derivative with two chlorine atoms.

- Applications : Widely used as a low-boiling-point solvent (b.p. 39.6°C) in pharmaceuticals and paint removers .

- Toxicity: Classified as a probable carcinogen but with lower acute toxicity compared to 1,2-dichloroethane. It metabolizes to carbon monoxide, posing unique risks like carboxyhemoglobinemia .

Trichloroethylene (C₂HCl₃)

1,2-Dimethoxyethane (CH₃O-CH₂-CH₂-OCH₃)

- Structure : An ether analogue with methoxy groups replacing chlorines.

- Applications : Polar solvent in lithium-battery electrolytes and Grignard reactions.

Data Tables

Research Findings

- Toxicological Studies: A 2022 review by the Agency for Toxic Substances and Disease Registry (ATSDR) screened 687 studies on 1,2-dichloroethane, identifying 104 relevant to human health.

- Regulatory Status : The U.S. EPA mandates a maximum contaminant level (MCL) of 5 ppb in drinking water, while occupational exposure limits (OSHA PEL) are set at 50 ppm over 8 hours .

- Environmental Impact : 1,2-Dichloroethane exhibits moderate persistence in soil (half-life: 6–12 months) and high mobility in groundwater, necessitating stringent remediation protocols .

Biological Activity

1,2-Diguanylethane is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which consists of two guanylate groups linked by an ethylene bridge. This configuration allows it to participate in various biochemical interactions, particularly in signaling pathways.

- Cyclic GMP Pathway : this compound acts as a cyclic guanosine monophosphate (cGMP) analog. It influences the cGMP signaling pathway, which plays a crucial role in vasodilation and neurotransmission.

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes involved in the degradation of cGMP, thereby enhancing its intracellular levels.

Effects on Cell Proliferation

Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. In vitro studies have demonstrated that it reduces the viability of cancer cells by inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |

| HeLa (Cervical) | 3.5 | Cell cycle arrest |

| MCF-7 (Breast) | 4.0 | Inhibition of proliferation |

Case Studies

- Lung Cancer : A study conducted on A549 cells revealed that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis.

- Breast Cancer : In MCF-7 cells, the compound was found to induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates.

Toxicological Profile

While this compound exhibits promising biological activities, its toxicity profile must be considered. Studies have indicated that at higher concentrations, it may cause cytotoxic effects on normal cells.

| Toxicity Parameter | Observed Effect |

|---|---|

| Liver Function | Elevated enzyme levels |

| Cellular Morphology | Induction of necrosis |

| Long-term Exposure | Potential carcinogenic effects |

Research Findings

Recent investigations have focused on the therapeutic potential of this compound in various disease models. For instance:

- Cardiovascular Diseases : Its role as a cGMP analog suggests potential applications in treating hypertension and heart failure.

- Neurological Disorders : Given its influence on neurotransmission pathways, it may offer therapeutic benefits in neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.